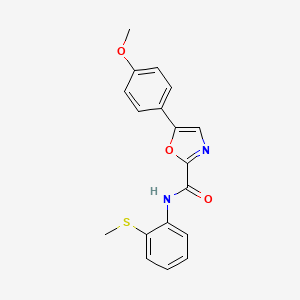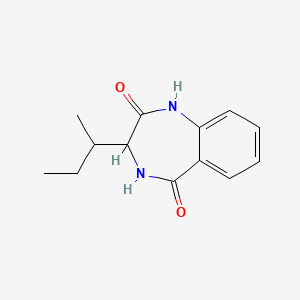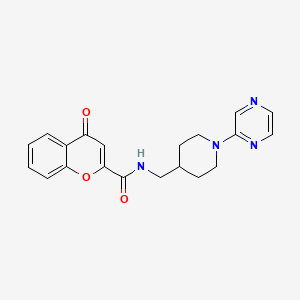
5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, also known as MTOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. MTOC is a member of the oxazole family and is known to exhibit anti-cancer properties.
Aplicaciones Científicas De Investigación
Biological Activity and Drug Design
Compounds featuring the oxazole moiety, similar to 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, are frequently investigated for their biological activities. For instance, oxazoles have been synthesized as leukotriene D4 antagonists and 5-lipoxygenase inhibitors, showcasing their potential in addressing inflammatory conditions and asthma (Musser et al., 1987). Moreover, the structural flexibility of oxazoles allows for the development of compounds with potent antimicrobial activities, as demonstrated by the synthesis of novel 1,2,4-triazole derivatives (Bektaş et al., 2007).
Organic Synthesis and Chemical Reactivity
The oxazole ring is a versatile scaffold in organic synthesis, enabling the creation of complex molecules through various reactions. For example, copper-catalyzed intramolecular cyclization of functionalized enamides has been employed to synthesize 2-phenyl-4,5-substituted oxazoles, highlighting the synthetic utility of oxazole-containing compounds in constructing heterocyclic structures (Kumar et al., 2012). Additionally, the carboxamide group, as seen in this compound, is pivotal in drug design due to its hydrogen bonding capabilities, influencing the pharmacokinetic properties of therapeutic agents.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-19-18(23-15)17(21)20-14-5-3-4-6-16(14)24-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGDZPXCWONOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2987208.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)





![(Z)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2987218.png)
![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)
![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)
![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)